molecular formula C20H19N7 B13377348 2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile

2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13377348
M. Wt: 357.4 g/mol
InChI Key: JZQVAUJLXYAWLN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with pyrazole and pyrimidine rings. Key structural features include:

  • 5-(3-Pyridinyl) group: Contributes π-π stacking interactions and basicity via the pyridine nitrogen.
  • 6-Carbonitrile moiety: Acts as an electron-withdrawing group, stabilizing the dihydropyrimidine ring .

Synthetic routes for such derivatives often involve multicomponent reactions (MCRs) using aminopyrazoles and carbonyl-containing precursors under acidic or basic conditions .

Properties

Molecular Formula

C20H19N7

Molecular Weight

357.4 g/mol

IUPAC Name

2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C20H19N7/c1-12-4-6-13(7-5-12)9-15-18(22)26-27-19(23)16(10-21)17(25-20(15)27)14-3-2-8-24-11-14/h2-8,11,17,25H,9,23H2,1H3,(H2,22,26)

InChI Key

JZQVAUJLXYAWLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C3NC(C(=C(N3N=C2N)N)C#N)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the pyrazolo[1,5-a]pyrimidine core.

    Amination Reactions: Introducing amino groups at specific positions on the molecule.

    Cyclization Reactions: Forming the cyclic structure of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Features Reference
Target Compound 2,7-Diamino; 3-(4-methylbenzyl); 5-(3-pyridinyl); 6-CN High polarity from amino groups; aromatic diversity from pyridine and benzyl groups
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-CN; 7-(4-MeO-phenyl) Electron-rich methoxy group enhances resonance stabilization; cyano group at C3
2-Amino-5-(4-hydroxy-3-methoxyphenyl)-3-diazenyl-dihydropyrazolo[1,5-a]pyrimidin-7-one 2-Amino; 5-(hydroxy-methoxyphenyl); 3-diazenyl Azo group enables photoisomerization; phenolic OH increases acidity

Key Differences :

  • The target compound’s 3-(4-methylbenzyl) group distinguishes it from analogs with simpler aryl or alkyl substituents, offering steric bulk and enhanced lipophilicity .

Physicochemical Properties

Spectroscopic and Analytical Data

Compound Melting Point (°C) $ ^1H $ NMR Shifts (δ, ppm) Elemental Analysis (C/H/N) Reference
Target Compound Not reported Anticipated NH$_2$ (~5–6 ppm); pyridine H (~8–9 ppm) Predicted C ~60%; N ~25%
6-Amino-1-(2-chlorophenyl)-pyrano[2,3-c]pyrazole-5-carbonitrile 170.7–171.2 11.49 (s, NH); 7.64–7.42 (ArH) C 54.81; H 3.36; N 20.18
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-CN 213–215 8.01 (=CH); 7.41 (ArH) C 60.31; H 4.79; N 22.21

Insights :

  • The carbonitrile group in all compounds results in strong IR absorption near 2,200 cm$^{-1}$ .
  • Amino groups in the target compound likely lead to broad NMR peaks at ~5–6 ppm, as seen in related diamino-pyrazoles .

Biological Activity

2,7-Diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 874828-34-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C20H19N7
  • Molecular Weight : 357.41 g/mol
  • SMILES Notation : N#CC1=C(N)n2c(NC1c1cccnc1)c(c(n2)N)Cc1ccc(cc1)C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitumor agent and its effects on various cellular pathways.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. Pyrazole derivatives often interact with targets such as:

  • Topoisomerases : Enzymes critical for DNA replication and transcription.
  • Kinases : Involved in signaling pathways that regulate cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[1,5-a]pyrimidine core or substituents can significantly influence potency and selectivity. For example:

  • Substituent Variations : The presence of a methylbenzyl group has been associated with enhanced lipophilicity, potentially improving cellular uptake.
  • Amino Group Positioning : The arrangement of amino groups can affect hydrogen bonding interactions with target proteins.

Case Studies

Several studies have focused on related compounds to elucidate the biological potential of pyrazolo derivatives:

  • Study on Pyrazole Derivatives :
    • Objective : Evaluate antitumor activity.
    • Findings : Compounds similar to 2,7-diamino-3-(4-methylbenzyl)-5-(3-pyridinyl)-4,5-dihydropyrazolo[1,5-a]pyrimidine were shown to inhibit cancer cell lines effectively.
  • Mechanistic Study :
    • Objective : Investigate the interaction with topoisomerase II.
    • Findings : Certain pyrazole derivatives inhibited topoisomerase II activity leading to apoptosis in cancer cells.

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